molecular formula C28H28ClNO4S B12370534 Raloxifene-d10 Hydrochloride

Raloxifene-d10 Hydrochloride

Cat. No.: B12370534
M. Wt: 520.1 g/mol
InChI Key: BKXVVCILCIUCLG-TYCDPVSQSA-N
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Description

Raloxifene-d10 Hydrochloride: is a deuterated form of Raloxifene Hydrochloride, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Raloxifene. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that is useful in mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene-d10 Hydrochloride involves the incorporation of deuterium atoms into the Raloxifene molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the absence of impurities.

Chemical Reactions Analysis

Types of Reactions: Raloxifene-d10 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups.

Scientific Research Applications

Chemistry: Raloxifene-d10 Hydrochloride is used in analytical chemistry to study the metabolic pathways and pharmacokinetics of Raloxifene. The deuterium atoms provide a stable isotope that can be easily traced using mass spectrometry.

Biology: In biological research, this compound is used to study the interaction of Raloxifene with estrogen receptors. This helps in understanding the molecular mechanisms underlying its selective estrogen receptor modulation.

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and metabolism of Raloxifene in the human body. This information is crucial for optimizing dosage and improving therapeutic efficacy.

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. The stable isotope helps in tracking the distribution and metabolism of Raloxifene in various formulations.

Mechanism of Action

Raloxifene-d10 Hydrochloride exerts its effects by selectively binding to estrogen receptors. It acts as an estrogen agonist in bone tissue, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of estrogen-dependent cancers. The molecular targets include estrogen receptors alpha and beta, and the pathways involved include the modulation of gene expression related to bone density and cancer cell proliferation.

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.

    Bazedoxifene: A SERM used in the treatment of osteoporosis.

    Clomiphene: A SERM used in the treatment of infertility.

Uniqueness: Raloxifene-d10 Hydrochloride is unique due to the incorporation of deuterium atoms, which provides a stable isotope for analytical studies. This makes it particularly useful in pharmacokinetic and metabolic studies, where precise tracking of the compound is required.

Properties

Molecular Formula

C28H28ClNO4S

Molecular Weight

520.1 g/mol

IUPAC Name

[4-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone;hydrochloride

InChI

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i1D2,2D2,3D2,14D2,15D2;

InChI Key

BKXVVCILCIUCLG-TYCDPVSQSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl

Origin of Product

United States

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